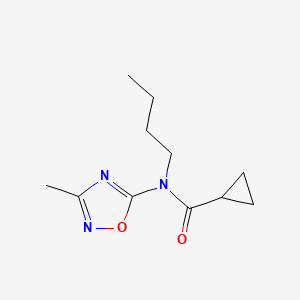
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is a synthetic compound that features a cyclopropane ring attached to a carboxamide group, with a 1,2,4-oxadiazole ring substituted at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring . The cyclopropanecarboxamide group can then be introduced through a series of reactions involving the appropriate carboxylic acid and amine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to shorten reaction times and simplify purification processes .
化学反应分析
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyclopropane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
作用机制
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the behavior of natural substrates and inhibitors . This interaction can modulate biological pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to other 1,2,4-oxadiazole derivatives .
属性
CAS 编号 |
62347-48-2 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3 |
InChI 键 |
SUBFXNVEQVHDMB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


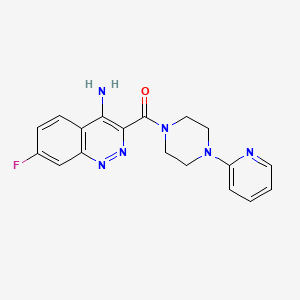
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)
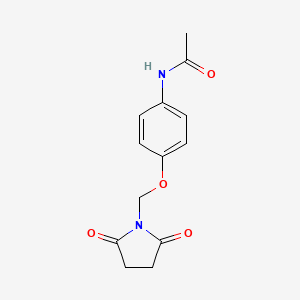
![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
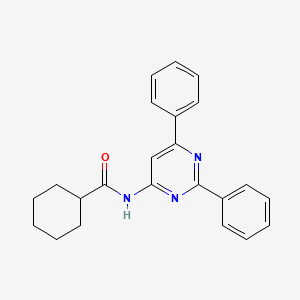
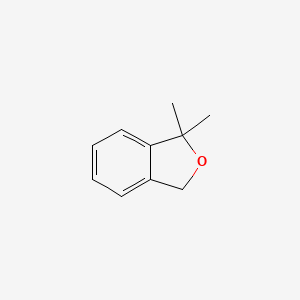
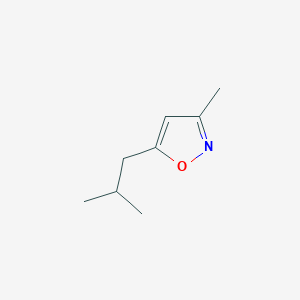
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
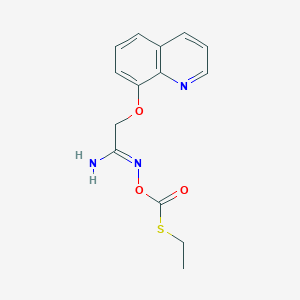
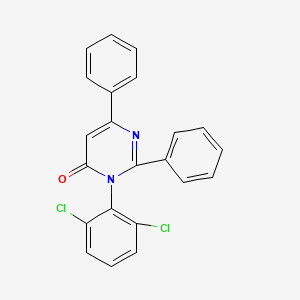
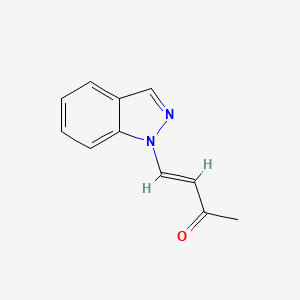
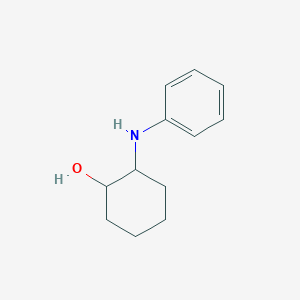
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
